Fluorescein dibutyrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Cell Membrane Integrity Assessment:

- Intracellular Staining: FDB can readily traverse intact cell membranes due to its non-polar nature. Once inside the cell, it undergoes enzymatic hydrolysis to release the highly water-soluble fluorescein, which accumulates in the cytoplasm, indicating viable cells with intact membranes. This property makes FDB a valuable tool for viability assays, particularly in flow cytometry and fluorescence microscopy. [Source: ]

- Leakage Detection: FDB's ability to pass through compromised membranes makes it useful for detecting membrane damage or cell death. Leaky cells allow FDB to enter and be hydrolyzed, releasing fluorescein into the surrounding medium, which can be quantified using fluorescence measurement techniques.

Drug Delivery and Targeting:

- Liposomal Encapsulation: FDB can be encapsulated within liposomes, microscopic vesicles composed of phospholipids. These liposomes can target specific cells or tissues due to surface modifications, delivering the encapsulated FDB to desired locations. Upon internalization, enzymatic hydrolysis releases the dye, allowing researchers to track the liposomes' journey and drug delivery efficiency. [Source: ]

- Prodrug Design: FDB can be chemically linked to drug molecules, creating prodrugs. These prodrugs are inactive until they enter the target cells, where enzymes convert them to the active drug and release FDB. This approach allows for targeted drug delivery and reduced systemic side effects.

Other Applications:

- Enzyme Activity Studies: FDB can be used as a substrate for specific enzymes, such as esterases. Measuring the rate of fluorescein release upon enzymatic hydrolysis allows researchers to study enzyme activity and kinetics.

- Tracer Studies: Due to its fluorescent properties, FDB can be used as a tracer molecule to study various biological processes, such as protein-protein interactions, membrane trafficking, and blood flow.

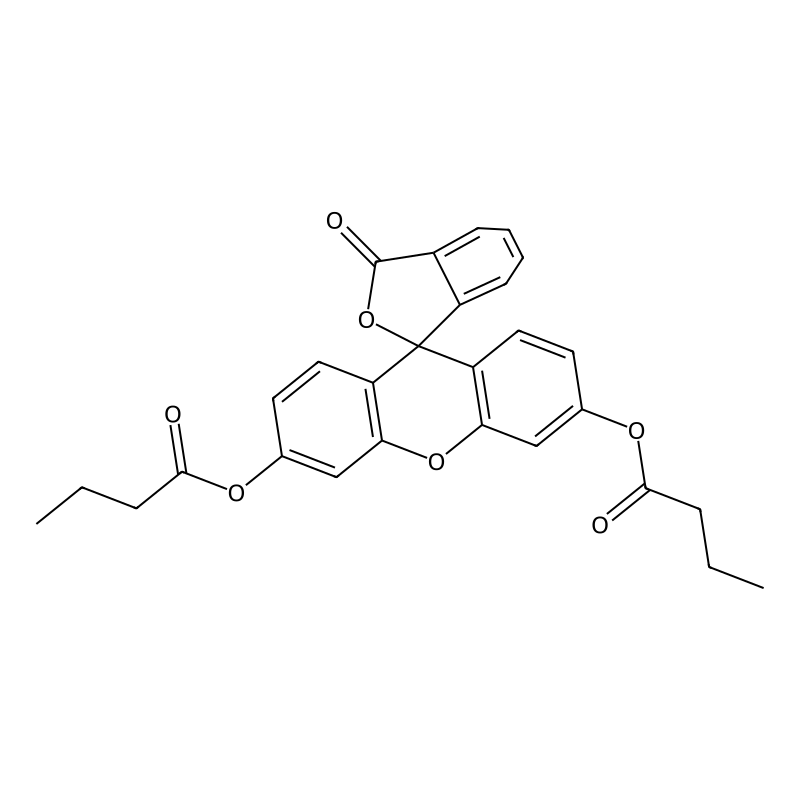

Fluorescein dibutyrate is a synthetic compound derived from fluorescein, characterized by the presence of two butyrate ester groups. It exhibits a vibrant fluorescence, making it a valuable tool in various biochemical applications. The compound's structure allows it to participate in hydrolysis reactions, releasing fluorescein, which can be detected due to its fluorescent properties. This compound is often utilized in enzymatic assays and studies involving lipase activity, where its hydrolysis can indicate enzyme presence and activity.

FDB enters living cells and becomes a substrate for intracellular esterases and lipases. When these enzymes cleave the ester linkages in FDB, they liberate the highly fluorescent fluorescein molecule. The increased fluorescence intensity serves as a measure of esterase and lipase activity within the cell []. This allows researchers to study enzyme activity in various biological contexts.

FDB is intended for research use only (RUO) [, ]. While specific toxicity data is not readily available, it's advisable to handle FDB with standard laboratory precautions, including wearing gloves, protective eyewear, and working in a fume hood. Due to its organic solvent solubility, proper disposal of FDB and its solutions following recommended waste management procedures is crucial.

Fluorescein dibutyrate primarily undergoes hydrolysis in the presence of enzymes such as lipases. The reaction can be summarized as follows:

- Hydrolysis Reaction:

This reaction highlights fluorescein dibutyrate's utility as a substrate for detecting lipase activity in various biological samples. The release of fluorescein can be quantitatively measured using fluorometric methods, allowing for sensitive detection of enzymatic activity.

Fluorescein dibutyrate is primarily used as a fluorogenic substrate in biological assays. Its hydrolysis by lipases results in the generation of fluorescein, which exhibits strong fluorescence under UV light. This property makes it particularly useful for:

- Lipase Activity Assays: The compound is widely used to assess lipase activity in clinical and research settings. The increase in fluorescence correlates with the enzymatic activity, providing a quantitative measure.

- Cellular Studies: Fluorescein dibutyrate can be utilized to visualize cellular processes where lipases are active, aiding in understanding metabolic pathways and enzyme functions.

The synthesis of fluorescein dibutyrate typically involves the esterification of fluorescein with butyric anhydride or butyric acid in the presence of a catalyst. Common methods include:

- Esterification with Anhydrides: Reacting fluorescein with butyric anhydride in the presence of a base catalyst.

- Esterification with Alcohols: Utilizing butanol and an acid catalyst to form the ester bonds.

These methods yield fluorescein dibutyrate efficiently while allowing for control over reaction conditions to optimize yield and purity .

Fluorescein dibutyrate has several applications across different fields:

- Enzymatic Assays: It serves as a substrate for measuring lipase activity in various biological samples.

- Biochemical Research: Used in studies involving lipid metabolism and enzyme kinetics.

- Fluorometric Imaging: Its fluorescent properties make it suitable for visualizing cellular processes in microscopy.

Interaction studies involving fluorescein dibutyrate focus on its behavior with various enzymes, particularly lipases. These studies help elucidate:

- Enzyme Specificity: Different lipases exhibit varying rates of hydrolysis on fluorescein dibutyrate, allowing researchers to differentiate between enzyme types based on their kinetic profiles.

- Inhibition Studies: Understanding how inhibitors affect the hydrolysis rate provides insights into enzyme regulation and potential therapeutic targets.

Fluorescein dibutyrate belongs to a class of fluorescein esters that share similar structural characteristics but differ in their functional groups or substituents. Here are some similar compounds:

| Compound Name | Structure/Functional Groups | Unique Features |

|---|---|---|

| Fluorescein diacetate | Two acetate groups | Commonly used for cell viability assays |

| Fluorescein dipropionate | Two propionate groups | Similar applications but different kinetics |

| Rhodamine 6G | Xanthene dye with rhodamine | Stronger fluorescence, used in different assays |

Fluorescein dibutyrate is unique due to its specific application in lipase assays and its distinct hydrolysis profile compared to other fluorescein derivatives. Its ability to provide quantitative data on enzyme activity makes it particularly valuable in both clinical diagnostics and research settings .

Structural Characteristics

Fluorescein dibutyrate (C₂₈H₂₄O₇) consists of a fluorescein core esterified with two butyryl groups. The esterification at the hydroxyl groups of fluorescein renders the molecule non-fluorescent until enzymatic cleavage occurs. The butyryl chains enhance lipophilicity, facilitating membrane permeability in cellular assays.

Key Properties:

- Molecular Weight: 472.5 Da

- Melting Point: 118–119°C

- Fluorescence Profile: Excitation (λₑₓ) at 490 nm and emission (λₑₘ) at 514 nm in Tris buffer (pH 8.0).

- Solubility: Soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chloroform.

Synthesis and Stability

While detailed synthetic protocols are proprietary, FDB is typically produced via esterification of fluorescein with butyryl chloride under basic conditions. The compound is light- and temperature-sensitive, requiring storage at -20°C in light-protected containers to prevent degradation. Purity validation employs HPLC (>98% purity) and mass spectrometry (MW 472.49 g/mol).

Biochemical Significance in Enzymatic Activity Detection

Fluorescein dibutyrate serves as a critical biochemical tool for enzymatic activity detection, functioning through a well-characterized hydrolysis mechanism that produces quantifiable fluorescent signals [24]. The compound operates as a fluorogenic substrate for esterases and lipases, undergoing enzymatic cleavage of the ester bonds to release fluorescein and butyric acid . This hydrolysis reaction provides the foundation for sensitive and specific enzyme activity measurements across diverse biological systems [24] [25].

The enzymatic specificity of fluorescein dibutyrate extends to multiple enzyme classes, including general esterases, lipases, carboxylesterases, and specialized butyrate esterases [24] [30]. The substrate demonstrates particular efficacy in detecting enzymes that preferentially hydrolyze medium-chain fatty acid esters, making it invaluable for characterizing enzymatic profiles in various organisms [24]. Research has demonstrated that fluorescein dibutyrate exhibits enhanced activity with certain esterases, showing up to forty-fold higher hydrolysis rates compared to traditional para-nitrophenyl ester substrates [24].

The quantitative aspects of enzymatic detection using fluorescein dibutyrate have been extensively characterized through kinetic studies [3] [25]. Optimal substrate concentrations typically range from 0.1 to 2.0 micromolar for lipase detection and 0.5 to 5.0 micromolar for general esterase activities [3]. The fluorescent product exhibits characteristic excitation and emission wavelengths at 494 nanometers and 512 nanometers, respectively, providing excellent signal-to-noise ratios for analytical applications .

The biochemical mechanism underlying fluorescein dibutyrate hydrolysis involves the formation of tetrahedral intermediates and oxyanion hole stabilization [24]. Structural studies of esterases complexed with fluorescein dibutyrate analogs have revealed specific binding interactions that contribute to substrate recognition and catalytic efficiency [24]. These molecular insights have enhanced understanding of enzyme-substrate relationships and facilitated the development of improved analytical protocols [24].

Table 1: Comparative Properties of Fluorescein Ester Substrates

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Application | Substrate Specificity |

|---|---|---|---|---|

| Fluorescein diacetate | C24H16O7 | 416.39 | General esterase assays | High hydrophilicity |

| Fluorescein dibutyrate | C28H24O7 | 472.49 | Lipase and esterase detection | Balanced hydrophilic-lipophilic properties |

| Fluorescein dipropionate | C26H20O7 | 444.44 | Cell viability assessment | Moderate chain length |

| Fluorescein dilaurate | C44H56O7 | 704.95 | Lipase activity with high lipophilicity | Enhanced lipophilicity |

| Fluorescein di(5-phenylpentanoate) | C42H32O7 | 648.73 | Specialized kinetic assays | Optimized hydrolysis rate |

Key Research Domains Utilizing Fluorescein Dibutyrate

Cell Viability and Metabolic Activity Assessment

Fluorescein dibutyrate has emerged as a fundamental tool in cell viability assessment through its application in fluorescence-activated cell sorting and live-dead cell discrimination assays [11] [13]. The compound serves as an indicator of metabolic activity by detecting intracellular esterase activity, which is preserved in viable cells but absent in compromised or dead cells [11]. This application has proven particularly valuable in flow cytometry applications where rapid, quantitative assessment of cell populations is required [13].

The methodology for cell viability assessment using fluorescein dibutyrate involves incubation of cell suspensions with the substrate, followed by fluorescence detection using appropriate excitation and emission wavelengths [11]. Viable cells demonstrate bright green fluorescence due to the accumulation of hydrolyzed fluorescein, while non-viable cells exhibit minimal or absent fluorescence [13]. This differential response enables precise discrimination between live and dead cell populations with sensitivity ranges typically spanning from 10³ to 10⁶ cells per milliliter [11].

High-Throughput Screening and Automated Analysis

The implementation of fluorescein dibutyrate in high-throughput screening platforms has revolutionized enzymatic activity assessment in research and industrial applications [40] [41]. Automated screening systems utilizing fluorescein dibutyrate can process 10⁴ to 10⁶ samples per day, making it invaluable for large-scale enzyme discovery and characterization projects [40]. The compound's stability and consistent fluorescent response characteristics make it particularly suitable for microplate-based assays and robotic handling systems [41].

Fluorescence polarization assays incorporating fluorescein dibutyrate have been developed for small molecule screening applications [41]. These methodologies leverage the compound's fluorescent properties to detect competitive binding interactions and enzyme-substrate relationships [41]. The high sensitivity and reproducibility of fluorescein dibutyrate-based assays have enabled their adoption in pharmaceutical research for drug discovery and metabolic engineering applications [41].

Microorganism Detection and Characterization

Fluorescein dibutyrate has found extensive application in microbiological research for the detection and characterization of microorganisms based on their enzymatic profiles [12] [14]. The compound serves as a universal metabolic indicator capable of distinguishing between different bacterial species and assessing their metabolic activity states [12]. This application has proven particularly valuable in environmental microbiology and clinical diagnostics where rapid organism identification is crucial [12].

Droplet microfluidics platforms incorporating fluorescein dibutyrate have enabled single-cell analysis of microbial populations [14]. These advanced methodologies allow for the encapsulation of individual microorganisms with the fluorogenic substrate, facilitating real-time monitoring of enzymatic activity at the single-cell level [14]. The sensitivity of these approaches extends to single organism detection, making them powerful tools for studying microbial heterogeneity and rare cell populations [14].

Specialized Analytical Applications

Advanced analytical applications of fluorescein dibutyrate include gel diffusion assays for lipase activity quantification [3] [25]. These methodologies involve the incorporation of fluorescein dibutyrate into agar gel matrices, where enzymatic hydrolysis produces fluorescent halos that can be quantified for activity assessment [3]. The gel diffusion approach offers advantages in analyzing turbid samples or complex matrices where traditional spectrophotometric methods may be compromised [25].

Single-molecule detection systems utilizing fluorescein dibutyrate have been developed for ultra-sensitive enzymatic activity measurements [6]. These cutting-edge applications leverage the compound's bright fluorescence and photostability to track individual enzymatic events [6]. Fluorescence correlation spectroscopy and related techniques have enabled the detection of enzymatic activity at femtomolar concentrations, pushing the boundaries of analytical sensitivity [6].

Table 2: Research Domains and Methodological Applications

| Research Domain | Methodology | Detection Principle | Sensitivity Range |

|---|---|---|---|

| Cell Viability Assessment | Fluorescence-activated cell sorting | Esterase activity in viable cells | 10³ - 10⁶ cells/mL |

| Enzyme Activity Quantification | Microplate-based fluorometry | Enzymatic hydrolysis to fluorescein | 0.1 - 100 μM substrate |

| High-Throughput Screening | Automated screening platforms | Fluorescence intensity measurement | 10⁴ - 10⁶ samples/day |

| Microorganism Detection | Droplet microfluidics | Metabolic activity detection | Single organism detection |

| Flow Cytometry Applications | Fluorescence-activated droplet sorting | Intracellular esterase activity | 10³ - 10⁵ events/second |

| Gel Diffusion Assays | Agar plate diffusion with fluorescence quantification | Fluorescent halo formation | 1-50 mg protein/well |

| Single Cell Analysis | Single-molecule detection systems | Individual cell fluorescence tracking | Single molecule level |

Table 3: Enzymatic Activity Detection Parameters

| Enzyme Type | Optimal Substrate Concentration (μM) | Detection Wavelength (nm) | Hydrolysis Rate (relative) | Clinical Significance |

|---|---|---|---|---|

| General Esterases | 0.5 - 5.0 | Ex: 494, Em: 512 | 1.0 | General metabolic activity |

| Lipases | 0.1 - 2.0 | Ex: 494, Em: 512 | 0.8 - 1.2 | Digestive enzyme function |

| Carboxylesterases | 1.0 - 10.0 | Ex: 494, Em: 512 | 0.6 - 0.9 | Xenobiotic metabolism |

| Acetylcholinesterases | 0.1 - 1.0 | Ex: 494, Em: 512 | 0.4 - 0.7 | Neurological function |

| Butyrate Esterases | 0.5 - 2.5 | Ex: 494, Em: 512 | 1.1 - 1.4 | Bacterial identification |

Esterification with Butyryl Chloride

The most commonly reported and well-characterized synthetic method for fluorescein dibutyrate involves the reaction of fluorescein with butyryl chloride in the presence of a nucleophilic catalyst and base [6]. This method provides the highest documented yield among the various synthetic approaches and offers excellent control over reaction conditions [6].

The reaction typically employs 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst and triethylamine as a base in an inert atmosphere [6]. The reaction proceeds through nucleophilic acyl substitution, where the activated acyl chloride undergoes nucleophilic attack by the fluorescein hydroxyl groups . The use of toluene as solvent provides an appropriate medium for the reaction, allowing for homogeneous mixing while maintaining anhydrous conditions [6].

Under optimized conditions, this synthetic route achieves a yield of 65% after 24 hours of reaction time at room temperature [6]. The reaction requires careful control of stoichiometry, with typical ratios involving equimolar amounts of fluorescein and butyryl chloride, with slight excess of base and catalytic amounts of DMAP [6].

Esterification with Butyric Anhydride

An alternative synthetic approach involves the use of butyric anhydride as the acylating agent . This method offers certain advantages over the acid chloride approach, including reduced formation of acidic byproducts and potentially milder reaction conditions . The reaction typically requires a basic catalyst and can be performed in various organic solvents .

The mechanism involves the nucleophilic attack of fluorescein hydroxyl groups on the electrophilic carbonyl carbon of butyric anhydride, followed by the elimination of butyric acid . This approach may be preferred when handling sensitive substrates or when avoiding the use of acid chlorides is desired .

Direct Esterification with Butyric Acid

Direct esterification using butyric acid represents a third synthetic approach, though it typically requires more forcing conditions and acid catalysis [7]. This method involves the formation of ester bonds through the elimination of water, necessitating the use of dehydrating agents or Dean-Stark conditions to drive the reaction to completion [7].

While this approach uses more readily available starting materials, it generally provides lower yields and requires longer reaction times compared to the activated ester methods [7]. The reaction conditions must be carefully controlled to prevent thermal decomposition of the fluorescein substrate [7].

Detailed Reaction Mechanisms

Nucleophilic Acyl Substitution Mechanism

The primary synthetic route involving butyryl chloride proceeds through a nucleophilic acyl substitution mechanism [6]. The reaction begins with the activation of butyryl chloride by DMAP, forming an acyl-pyridinium intermediate that serves as a highly reactive electrophile . This intermediate formation represents a crucial step that significantly enhances the reactivity of the acyl chloride toward nucleophilic attack .

The fluorescein hydroxyl groups act as nucleophiles, attacking the electrophilic carbonyl carbon of the activated acyl intermediate . This nucleophilic attack results in the formation of a tetrahedral intermediate, which subsequently undergoes elimination of the pyridinium leaving group to form the ester bond . The process is repeated for the second hydroxyl group, ultimately yielding the dibutyrate product .

The role of triethylamine as a base is critical for neutralizing the hydrochloric acid produced during the reaction, preventing acid-catalyzed side reactions and maintaining the reaction pH [6]. The base also assists in the deprotonation of the fluorescein hydroxyl groups, enhancing their nucleophilicity .

Enzymatic Hydrolysis Mechanism

The reverse reaction, enzymatic hydrolysis of fluorescein dibutyrate, provides insight into the ester bond stability and reactivity [8] [9]. Esterases and lipases catalyze the hydrolysis of the ester bonds through a serine protease-like mechanism involving nucleophilic attack by the enzyme serine residue [8] [9].

The enzymatic hydrolysis follows Michaelis-Menten kinetics, with reported Michaelis constants ranging from 2.9 × 10⁻⁶ M for intact cells to higher values for cell extracts [8] [10]. The hydrolysis rate depends on various factors including substrate concentration, enzyme concentration, temperature, and pH [8] [10].

Kinetic studies reveal that the hydrolysis process can be described by first-order kinetics under certain conditions, with rate constants of approximately 0.33 s⁻¹ at 40°C [8] [10]. The maximum velocity (Vmax) for hydrolysis has been reported as 12.3 nmol·min⁻¹·mg⁻¹ protein for carboxyfluorescein diacetate analogs [8].

Optimization of Synthetic Conditions

Catalyst and Base Selection

The choice of catalyst and base significantly influences the reaction outcome [6]. DMAP serves as an effective nucleophilic catalyst due to its enhanced nucleophilicity compared to pyridine, resulting from the electron-donating dimethylamino substituent [11]. The optimal catalyst loading ranges from 0.1 to 0.2 equivalents relative to the substrate .

Triethylamine functions as an appropriate base due to its sufficient basicity to neutralize the hydrochloric acid produced while avoiding overly basic conditions that might promote side reactions [6]. The base should be used in slight excess, typically 1.1 to 1.5 equivalents, to ensure complete neutralization of the acid byproduct .

Solvent and Reaction Conditions

The selection of toluene as solvent provides several advantages, including appropriate solubility for all reactants, chemical inertness, and ease of removal during workup [6]. The anhydrous nature of the solvent is crucial for preventing hydrolysis of the acid chloride reactant .

Reaction temperature control is essential for optimizing yield while minimizing side reactions [6]. Room temperature (20-25°C) provides sufficient reaction rate while preventing thermal decomposition of the fluorescein substrate . The reaction is typically conducted under an inert atmosphere to prevent oxidation of the sensitive fluorescein chromophore [6].

Reaction Time and Monitoring

The reaction time of 24 hours represents a balance between complete conversion and practical considerations [6]. Progress can be monitored using thin-layer chromatography to track the disappearance of starting material and formation of product . The reaction endpoint is typically determined by the consumption of the limiting reagent, usually fluorescein .

Mechanistic Studies and Kinetic Analysis

Rate-Determining Steps

Mechanistic studies indicate that the rate-determining step in the synthetic process is the nucleophilic attack on the activated acyl intermediate . This step involves the formation of a new carbon-oxygen bond and represents the highest energy barrier in the reaction pathway . The activation provided by DMAP significantly lowers this barrier, accounting for the enhanced reaction rate .

Temperature dependence studies reveal Arrhenius behavior for the overall reaction, with activation energies consistent with nucleophilic acyl substitution processes . The pre-exponential factor reflects the frequency of productive collisions between the nucleophile and electrophile .

Substrate Scope and Limitations

The synthetic methodology shows good tolerance for various fluorescein derivatives, though electronic effects can influence reaction rates . Electron-withdrawing substituents on the fluorescein core tend to decrease the nucleophilicity of the hydroxyl groups, resulting in slower reaction rates . Conversely, electron-donating substituents enhance nucleophilicity and accelerate the reaction .

Steric effects around the hydroxyl groups can also impact reaction efficiency, with bulky substituents potentially hindering approach of the acylating agent . The methodology is generally robust for unsubstituted fluorescein and common derivatives used in biochemical applications .

Side Reactions and Impurities

The primary side reaction involves hydrolysis of the butyryl chloride by adventitious water, leading to the formation of butyric acid and reduced yield of the desired product . This emphasizes the importance of maintaining anhydrous conditions throughout the reaction .

Other potential side reactions include O-acylation at unintended sites and partial hydrolysis of the product during workup . These can be minimized through careful control of reaction conditions and appropriate purification procedures .

Comparative Analysis of Synthetic Methods

Yield and Efficiency Comparison

Among the three primary synthetic approaches, the butyryl chloride method provides the highest documented yield at 65% [6]. This method also offers the best control over reaction conditions and most predictable outcomes [6]. The butyric anhydride approach, while providing good yields, typically requires optimization for specific substrates .

The direct esterification method generally provides lower yields and requires more forcing conditions, making it less attractive for routine synthetic applications [7]. However, it may be preferred when avoiding the use of acid chlorides or anhydrides is necessary [7].

Practical Considerations

The butyryl chloride method requires careful handling of the reactive acid chloride and maintenance of anhydrous conditions [6]. The butyric anhydride approach offers somewhat milder conditions but may require longer reaction times . The direct esterification method uses more readily available reagents but requires more complex reaction setups [7].

Economic considerations favor the butyric anhydride method due to lower reagent costs, while the butyryl chloride method offers superior reliability and reproducibility [6]. The choice of method often depends on the specific requirements of the synthetic campaign and available equipment .